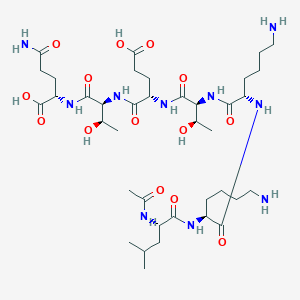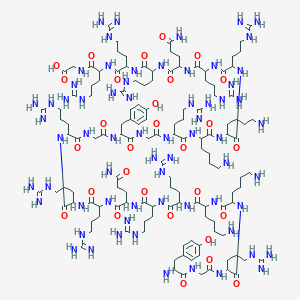
Orexin B (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orexin B (human) is a neuropeptide that is produced in the hypothalamus . It is also known as hypocretin-2 . Orexin B is involved in various physiological processes such as food intake, sleep-wake cycle regulation, stress response, and energy homeostasis . It interacts with two G protein-coupled receptor isoforms named OX1R and OX2R .
Synthesis Analysis
Orexin B is proteolytically cleaved from the precursor prepro-orexin . Multiple amino acid substitutions within the sequence of orexin A and human orexin B have been performed to elucidate the structural prerequisites for receptor activation and subtype selectivity .
Molecular Structure Analysis
The molecular weight of Orexin B (human) is 2899.34 . The amino acid sequence of Orexin B is Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 . The structure of active-state orexin receptor 2 bound to an endogenous peptide agonist has been reported, which provides insights into the molecular basis of receptor recognition .
Chemical Reactions Analysis
Orexin B has been characterized by circular dichroism spectroscopy under different conditions . The effects of oxidative stress were evaluated by exposing it to both oxygen and nitrogen radicals as well as to lipoxidation byproducts .
Physical And Chemical Properties Analysis
Orexin B (human) has an empirical formula of C123H212N44O35S1 and a molecular weight of 2899.34 . It is a lyophilized form and should be stored at -20°C .
Aplicaciones Científicas De Investigación
Regulation of Hedonic Tone
Orexin B, along with Orexin A, has been shown to play a significant role in the regulation of hedonic tone. These peptides are involved in diverse functions that range from the modulation of autonomic functions to higher cognitive functions, including reward-seeking, behaviour, attention, cognition, and mood . Dysregulation of orexin signalling has been associated with mood disorders that are linked with low hedonic tone or anhedonia, including depression, anxiety, attention deficit hyperactivity disorder, and addiction .
Modulation of Attention
Studies have shown that the administration of orexin into the basal forebrain excites cholinergic neurons, induces Ach release, and increases attention . This suggests that Orexin B could be used in research related to attention disorders or cognitive enhancement.
Regulation of Feeding Behaviour
Orexins were initially described as peptides that regulate feeding behaviour . This makes Orexin B a valuable tool in researching eating disorders, obesity, and other conditions related to food intake and metabolism.
Role in Sleep/Wake States
The neuropeptides Orexin A and B regulate various vital functions of the body, such as sleep/wake states . This suggests that Orexin B could be used in research related to sleep disorders, such as insomnia or narcolepsy.
Role in Metabolism and Energy Homeostasis
Orexin A and B also play a role in metabolism and energy homeostasis . This makes Orexin B a valuable tool in researching metabolic disorders and conditions related to energy balance.
Role under Oxidative Stress Conditions
Orexin B has been studied under oxidative stress conditions . The results showed that reactive oxygen species (ROS), but not nitrogen reactive species (NRS), induced appreciable conformational changes, and only in the membrane mimetic environment . This suggests that Orexin B could be used in research related to oxidative stress and related conditions.
Mecanismo De Acción
Target of Action
Orexin B (human) is an endogenous agonist that primarily targets two G protein-coupled receptors, namely orexin receptor type 1 (OX1R) and type 2 (OX2R) . These receptors are widely distributed throughout the central and peripheral nervous systems .
Mode of Action
Orexin B interacts with its targets, OX1R and OX2R, by binding and activating these receptors . This activation leads to a series of intracellular events that result in various physiological responses. The binding affinity of Orexin B for OX1R and OX2R is 420 nM and 36 nM, respectively .
Biochemical Pathways
The activation of OX1R and OX2R by Orexin B triggers several downstream signaling pathways. Both OX1R and OX2R activity is mediated by Gq11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .
Pharmacokinetics
It’s known that the compound stimulates feeding following central administration , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of Orexin B and their impact on its bioavailability.
Result of Action
The activation of OX1R and OX2R by Orexin B has a wide range of effects on the body. It plays a crucial role in regulating sleep/wake states, feeding behavior, energy homeostasis, reward systems, cognition, and mood . Furthermore, Orexin B is involved in the regulation of neuroendocrine functions and glucose metabolism .
Action Environment
The action of Orexin B is influenced by various environmental, physiological, and emotional stimuli . For instance, Orexin B signaling promotes obesity resistance via enhanced spontaneous physical activity and energy expenditure regulation . On the other hand, deficiency or dysfunction in the orexin system can lead to obesity in animal models, despite lower calorie intake than wild-type counterparts, due to reduced physical activity .
Direcciones Futuras
Orexin B and its receptors are involved in various pathologies including narcolepsy type I, neuro- and chronic inflammation, neurodegenerative diseases, metabolic syndrome, and cancers . The development of pharmacological molecules including OXR antagonists has emerged in association with the determination of the structural properties of orexins and their receptors . Future research may focus on the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders .
Propiedades
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBREICAXZPFDD-WMQZXSDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H212N44O35S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2899.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







